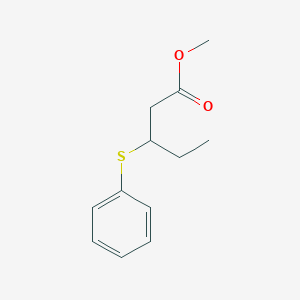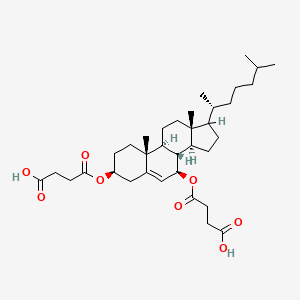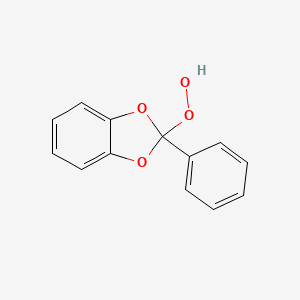![molecular formula C13H10N2S3 B14353146 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol CAS No. 97763-12-7](/img/structure/B14353146.png)
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by the presence of a benzothiazole ring attached to an aminobenzene dithiol moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry, materials science, and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol typically involves the reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using scandium triflate (Sc(OTf)3) as an initiator . This method is based on a tandem reaction involving the activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole, followed by intramolecular cyclization to obtain the desired product .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multicomponent reactions and green chemistry approaches. These methods aim to minimize the use of hazardous reagents and solvents, making the process more environmentally friendly. For example, the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization, is a common industrial approach .
化学反応の分析
Types of Reactions
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the aminobenzene dithiol moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .
科学的研究の応用
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are essential for bacterial growth and survival.
Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with similar biological activities.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: Another benzothiazole derivative used in medicinal chemistry.
6-Substituted Benzothiazoles: These compounds exhibit similar antimicrobial and anticancer properties.
Uniqueness
3-[(1,2-Benzothiazol-3-yl)amino]benzene-1,2-dithiol is unique due to its dual functionality as both a benzothiazole and a dithiol compound. This dual functionality enhances its reactivity and allows for a broader range of applications in various fields .
特性
CAS番号 |
97763-12-7 |
|---|---|
分子式 |
C13H10N2S3 |
分子量 |
290.4 g/mol |
IUPAC名 |
3-(1,2-benzothiazol-3-ylamino)benzene-1,2-dithiol |
InChI |
InChI=1S/C13H10N2S3/c16-10-6-3-5-9(12(10)17)14-13-8-4-1-2-7-11(8)18-15-13/h1-7,16-17H,(H,14,15) |
InChIキー |
HCEYJULAQFGNEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2)NC3=C(C(=CC=C3)S)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)

![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)





![1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-](/img/structure/B14353116.png)



